N-(3-HYDROXYPHENYL)-2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
Description
N-(3-Hydroxyphenyl)-2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydrophthalazin-2-yl core substituted with a 4-methyl group and a ketone oxygen (1-oxo). The acetamide moiety is further substituted with a 3-hydroxyphenyl group at the nitrogen position. The 3-hydroxyphenyl group contributes to hydrogen-bonding capacity, while the methyl group on the phthalazinone ring modulates lipophilicity and steric interactions .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-14-7-2-3-8-15(14)17(23)20(19-11)10-16(22)18-12-5-4-6-13(21)9-12/h2-9,21H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIDZSRIYCVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Differences
The target compound’s phthalazinone core distinguishes it from simpler acetamide analogs. For comparison:
Key Observations :
- The 3-hydroxyphenyl group is shared with Imp. A(EP) (), but the latter lacks the phthalazinone ring, instead incorporating a 4-methylphenylamino group .
Physicochemical and Pharmacological Properties (Hypothetical Analysis)
While direct experimental data for the target compound are unavailable, substituent effects can be inferred:
Theoretical Advantages of Target Compound :
- The 3-hydroxyphenyl group may improve solubility compared to halogenated analogs.
- The phthalazinone core could enhance target engagement in kinase or PARP inhibition, analogous to other phthalazinone-based drugs .
Research Findings and Implications
Pharmacodynamic Potential
The 3-hydroxyphenyl group could form critical hydrogen bonds with catalytic residues, as seen in similar drug designs .
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